molecular formula C30H50O B13438959 Lanosterol-D3

Lanosterol-D3

Cat. No.: B13438959
M. Wt: 429.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-ACVOTKBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanosterol-D3 is a naturally occurring sterol and a crucial intermediate in the biosynthesis of cholesterol. It is a triterpenoid, which means it is derived from six isoprene units. This compound plays a significant role in various biological processes, including the maintenance of cell membrane integrity and the synthesis of steroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanosterol-D3 can be synthesized through the cyclization of squalene, a linear triterpene. The process involves several enzymatic steps:

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation using genetically engineered yeast or bacteria. These microorganisms are modified to overexpress the enzymes required for the conversion of squalene to this compound. The fermentation process is followed by extraction and purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Lanosterol-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sterols, ketones, and alcohols, which are important intermediates in the synthesis of other biologically active compounds .

Scientific Research Applications

Lanosterol-D3 has a wide range of applications in scientific research:

Mechanism of Action

Lanosterol-D3 exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Lanosterol-D3 can be compared with other sterols and triterpenoids:

This compound’s unique role as a precursor in cholesterol biosynthesis and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C30H50O

Molecular Weight

429.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-2,2,3-trideuterio-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-5,6,7,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1/i16D2,26D

InChI Key

CAHGCLMLTWQZNJ-ACVOTKBQSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

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